![molecular formula C20H22BrClN2O4 B4630780 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)

2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide

Descripción general

Descripción

Synthesis Analysis

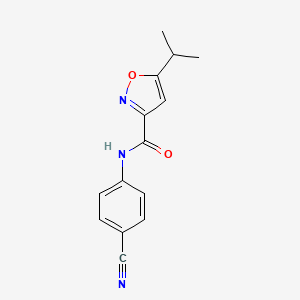

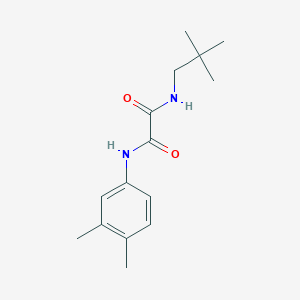

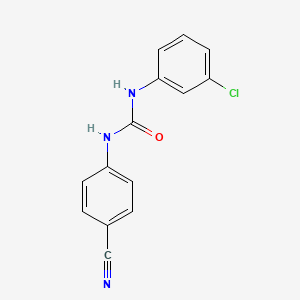

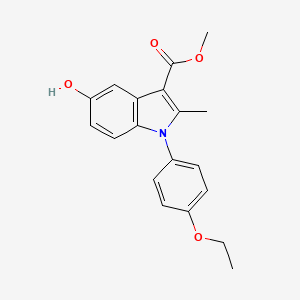

The synthesis of related compounds, such as 4-tert-butylphenoxyacetylhydrazones, involves the reaction of 4-tert-butylphenoxyacetylhydrazide with aromatic aldehydes and acetone, leading to a series of hydrazone derivatives. These compounds exhibit structural peculiarities determined by X-ray analysis and IR spectroscopy, indicating the importance of inter- and intramolecular hydrogen bonds in their stability and conformation (Podyachev et al., 2007).

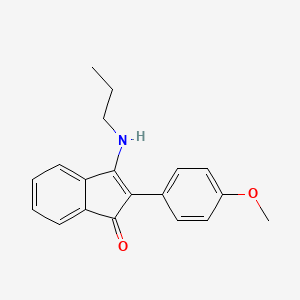

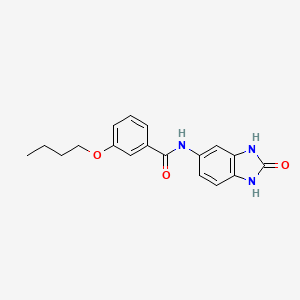

Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide, a compound with a similar framework, has been elucidated using single crystal X-ray diffraction. It reveals an E configuration around the C=N double bond, demonstrating the role of molecular geometry in defining the properties and reactivity of such compounds (Purandara et al., 2019).

Chemical Reactions and Properties

Hydrazone compounds derived from acetohydrazides, like N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, exhibit significant urease inhibitory activities. These activities highlight the chemical reactivity of the acetohydrazide derivatives and their potential as bioactive molecules (Sheng et al., 2015).

Physical Properties Analysis

The crystal structure and physical properties of related compounds, such as (2-methyl-phenoxy)-acetohydrazide, are influenced by hydrogen bonding interactions. These interactions facilitate the formation of stable crystal structures and affect the solubility, melting point, and other physical properties of the compounds (Sharma et al., 2015).

Chemical Properties Analysis

The chemical properties of acetohydrazides and their derivatives, such as reactivity towards oxidizing agents, nucleophiles, and electrophiles, are crucial for understanding their potential applications. The synthesis and investigation of novel heterocyclic compounds derived from acetohydrazides underline the versatility and reactivity of these molecules in forming biologically active structures (Bekircan et al., 2015).

Aplicaciones Científicas De Investigación

Environmental Presence and Toxicity

Phenoxyherbicides, including compounds with structures related to 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide, have been widely used and studied for their environmental impact and potential health risks. For instance, studies on soft tissue sarcoma and exposure to phenoxyherbicides in New Zealand indicate the need for further research to conclude whether human exposure to these chemicals truly increases the risk of certain cancers (Smith et al., 1984).

Biotransformation and Human Exposure

Research on the biotransformation and exposure to brominated flame retardants (BFRs) and their metabolites in humans suggests that compounds with similar structures undergo metabolic transformations and can cross the placenta, indicating prenatal exposure (Du et al., 2019). This kind of research highlights the importance of understanding the metabolic pathways and potential health impacts of chemical exposures, including those to synthetic phenolic antioxidants and related compounds.

Propiedades

IUPAC Name |

N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrClN2O4/c1-20(2,3)13-4-9-17(16(21)10-13)28-12-19(26)24-23-18(25)11-27-15-7-5-14(22)6-8-15/h4-10H,11-12H2,1-3H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGZIUPDOBGZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)

![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)

![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)